molecular formula C12H16INO B8163363 N,N-Diethyl-3-iodo-2-methylbenzamide

N,N-Diethyl-3-iodo-2-methylbenzamide

Cat. No.: B8163363
M. Wt: 317.17 g/mol
InChI Key: JJRQSPLBMGWLTH-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-iodo-2-methylbenzamide is a chemical compound that belongs to the class of amides It is structurally related to N,N-Diethyl-3-methylbenzamide, commonly known as DEET, which is widely used as an insect repellent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-iodo-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the iodination of N,N-Diethyl-3-methylbenzamide. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds as follows:

  • Dissolve N,N-Diethyl-3-methylbenzamide in a suitable solvent such as acetic acid.
  • Add iodine and an oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-iodo-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include N,N-Diethyl-3-azido-2-methylbenzamide, N,N-Diethyl-3-thiocyanato-2-methylbenzamide, and N,N-Diethyl-3-methoxy-2-methylbenzamide.

    Oxidation: Products include N,N-Diethyl-3-hydroxy-2-methylbenzamide and N,N-Diethyl-3-formyl-2-methylbenzamide.

    Reduction: Products include N,N-Diethyl-3-iodo-2-methylbenzylamine.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules through substitution reactions.

    Biology: The compound can be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties imparted by the iodine atom.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-iodo-2-methylbenzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its target. Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

N,N-Diethyl-3-iodo-2-methylbenzamide can be compared with other similar compounds, such as:

    N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but lacking the iodine atom.

    N,N-Diethyl-3-chloro-2-methylbenzamide: A compound with a chlorine atom instead of iodine, which may have different reactivity and applications.

    N,N-Diethyl-3-bromo-2-methylbenzamide: A compound with a bromine atom, which can also participate in halogen bonding but with different properties compared to iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-3-iodo-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-4-14(5-2)12(15)10-7-6-8-11(13)9(10)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRQSPLBMGWLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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